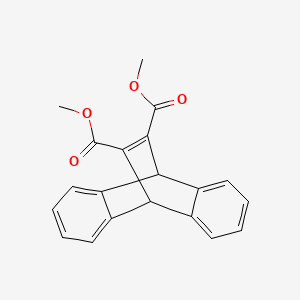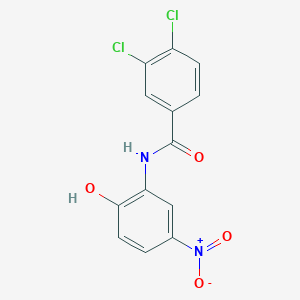
9,10-Ethenoanthracene-11,12-dicarboxylic acid, 9,10-dihydro-, dimethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 9,10-dihydro-9,10-ethenoanthracene-11,12-dicarboxylate is an organic compound with the molecular formula C20H16O4 It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features a unique etheno bridge between the 9 and 10 positions of the anthracene core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 9,10-dihydro-9,10-ethenoanthracene-11,12-dicarboxylate typically involves the Diels-Alder reaction, a [4+2] cycloaddition reaction between a diene and a dienophile. In this case, anthracene acts as the diene, and dimethyl acetylenedicarboxylate serves as the dienophile. The reaction is usually carried out in an inert solvent such as toluene or xylene, under reflux conditions to facilitate the formation of the etheno bridge .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Diels-Alder reaction under controlled conditions to ensure high yield and purity. The use of continuous flow reactors could be considered to enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
Dimethyl 9,10-dihydro-9,10-ethenoanthracene-11,12-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield anthraquinone derivatives, while reduction can produce dihydroanthracene derivatives.
科学研究应用
Dimethyl 9,10-dihydro-9,10-ethenoanthracene-11,12-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a model compound for studying Diels-Alder reactions.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photonic devices
作用机制
The mechanism by which dimethyl 9,10-dihydro-9,10-ethenoanthracene-11,12-dicarboxylate exerts its effects is primarily through its interactions with molecular targets in various pathways. For instance, its derivatives may interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. The exact molecular targets and pathways involved depend on the specific application and the nature of the derivative being studied .
相似化合物的比较
Similar Compounds
Dimethyl 9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylate: A closely related compound with a similar structure but different bridging group.
9,10-Dihydroanthracene: Lacks the etheno bridge and has different reactivity and applications.
Anthracene: The parent compound without any modifications, used widely in organic synthesis and materials science.
Uniqueness
Dimethyl 9,10-dihydro-9,10-ethenoanthracene-11,12-dicarboxylate is unique due to its etheno bridge, which imparts distinct chemical and physical properties. This structural feature enhances its reactivity in Diels-Alder reactions and makes it a valuable intermediate in the synthesis of complex organic molecules .
属性
CAS 编号 |
1625-82-7 |
|---|---|
分子式 |
C20H16O4 |
分子量 |
320.3 g/mol |
IUPAC 名称 |
dimethyl tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13,15-heptaene-15,16-dicarboxylate |
InChI |
InChI=1S/C20H16O4/c1-23-19(21)17-15-11-7-3-5-9-13(11)16(18(17)20(22)24-2)14-10-6-4-8-12(14)15/h3-10,15-16H,1-2H3 |
InChI 键 |
ITJNGTUROSCESK-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(C2C3=CC=CC=C3C1C4=CC=CC=C24)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![3-Hydroxy-2-[2-(phenylmethoxycarbonylamino)propanoylamino]butanoic acid](/img/structure/B11956978.png)




